molecular formula C11H10O2 B1589576 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one CAS No. 448964-30-5

2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Cat. No. B1589576
M. Wt: 174.2 g/mol
InChI Key: YSKYYUBIBRNIGG-UHFFFAOYSA-N
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Description

“2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one” is a chemical compound with the molecular formula C11H10O2 . It is a solid substance with a molecular weight of 174.2 . The IUPAC name for this compound is 2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-one .


Molecular Structure Analysis

The InChI code for “2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one” is 1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one” is a solid substance . It has a molecular weight of 174.2 . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aromatic Strigolactones : A novel approach for synthesizing the tetrahydro-2H-indeno[1,2-b]furan skeleton, found in bioactive aromatic strigolactones like GR24, was achieved using nickel-mediated tandem cross-coupling. This method shows potential for synthesizing complex organic molecules with significant biological activity (Xiao, Wang, & Peng, 2017).
  • Synthesis of DNA Intercalative Inhibitors : A novel indeno[1,2-b]pyridinone derivative (TI-1-190) was synthesized, demonstrating strong activity as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound shows promise for therapeutic applications due to its strong activity and lower DNA toxicity compared to existing topoisomerase II poisons (Jeon et al., 2017).

Pharmacological Applications

  • Melatonin Receptor Agonist Synthesis : The chiral indan derivative (S)-2, a key intermediate for the synthesis of the melatonin receptor agonist TAK-375, was synthesized via enzyme-catalyzed asymmetric hydrolysis. This highlights the potential of using chiral derivatives of indeno[5,4-b]furan in pharmacological applications (Tarui et al., 2002).

Antibacterial Properties

  • In Vitro Antibacterial Activity : A compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, was synthesized and characterized, displaying broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi et al., 2013).

Material Chemistry and Photophysical Properties

  • Organic Semiconductors : Indeno[1,2-c]furans, a type of polycyclic furan with promising electronic and optical properties, were synthesized using cobalt-catalyzed radical-polar crossover cyclization. These compounds are significant in materials chemistry, particularly for organic semiconductors (Yuan et al., 2022).

Green Chemistry Applications

  • Catalyst-Free Synthesis in Water : A catalyst-free, efficient protocol was developed for synthesizing novel 4H-indeno[1,2-b]furan-4-one derivatives in water. This approach aligns with green chemistry principles, emphasizing the importance of environmentally friendly and sustainable methods in chemical synthesis (Khoeiniha, Olyaei, & Saraei, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYYUBIBRNIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(CCO3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471635
Record name 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

CAS RN

448964-30-5
Record name 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Uchikawa, K Fukatsu, R Tokunoh… - Journal of medicinal …, 2002 - ACS Publications
To develop a new therapeutic agent for sleep disorders, we synthesized a novel series of tricyclic indan derivatives and evaluated them for their binding affinity to melatonin receptors. In …
Number of citations: 177 pubs.acs.org
J Li, X Fang, X Ming - The Journal of Organic Chemistry, 2020 - ACS Publications
Microenvironment-sensitive fluorescent (ESF) nucleosides are powerful tools for nucleic acid research. The new 5-substituted uridine analogues are synthesized, which comprise a 4H-…
Number of citations: 7 pubs.acs.org

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